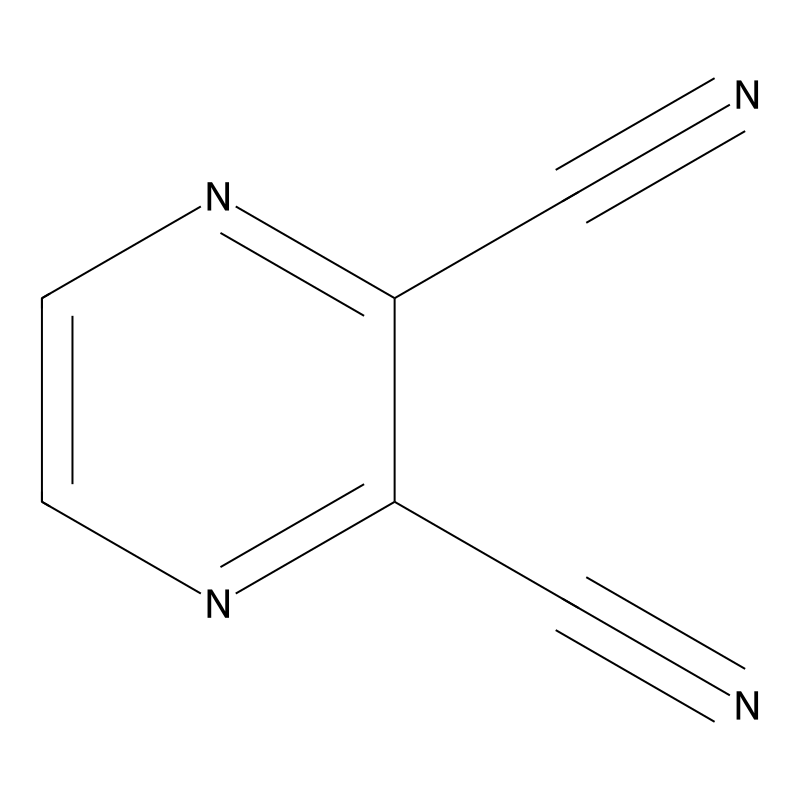

Pyrazine-2,3-dicarbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pyrazine-2,3-dicarbonitrile is a heterocyclic compound characterized by a pyrazine ring with two cyano groups at the 2 and 3 positions. Its molecular formula is C₄H₂N₄, and it features a planar structure that contributes to its unique electronic properties. The presence of the cyano groups enhances its reactivity and makes it suitable for various chemical transformations.

As with most unknown chemicals, PDCN should be handled with caution due to the lack of specific safety data.

- The cyano group can be a source of cyanide poisoning if ingested or inhaled.

- The aromatic ring system suggests potential for skin irritation.

Organic Electronics and Optoelectronics

- Organic light-emitting diodes (OLEDs): Research explores using PDC derivatives as emitters or electron transporters in OLEDs due to their photoluminescent properties and ability to accept electrons. []

- Organic photovoltaics (OPVs): Studies investigate PDC-based polymers for their potential application in OPVs, aiming to convert light energy into electricity. []

Other Research Areas

- Substitution Reactions: Pyrazine-2,3-dicarbonitrile can react with alcohols in the presence of a base to form 2-alkoxypyrazine-3-carbonitrile derivatives .

- Condensation Reactions: It can also participate in condensation reactions with various nucleophiles, leading to the formation of more complex molecules .

- One-Pot Reactions: A recent study demonstrated the synthesis of 5-(alkylamino)-6-arylpyrazine-2,3-dicarbonitriles via a one-pot reaction involving alkyl isocyanides and aryl carbonyl chlorides .

Research indicates that pyrazine-2,3-dicarbonitrile derivatives exhibit significant biological activities. These include:

- Antimicrobial Activity: Compounds derived from pyrazine-2,3-dicarbonitrile have shown antibacterial and antifungal properties .

- Potential Herbicidal Activity: Some derivatives are being investigated for their potential use as herbicides due to their ability to inhibit plant growth .

Several methods have been developed for synthesizing pyrazine-2,3-dicarbonitrile:

- One-Pot Reactions: This method involves reacting alkyl isocyanides with aryl carbonyl chlorides followed by diaminomaleonitrile addition .

- Heating in Solvent Mixtures: Heating a mixture of pyrazine derivatives in n-butanol and water has also been reported to yield new derivatives .

- Condensation with Nucleophiles: Pyrazine-2,3-dicarbonitrile can be synthesized through condensation reactions with various nucleophiles such as amines and guanidines .

The unique properties of pyrazine-2,3-dicarbonitrile make it suitable for various applications:

- Pharmaceuticals: Its derivatives are explored for potential therapeutic uses due to their biological activities.

- Materials Science: The compound is utilized in organic light-emitting diodes (OLEDs) and other electronic materials due to its favorable electronic properties .

Studies using density functional theory have investigated the chemical environment around pyrazine-2,3-dicarbonitrile. These theoretical investigations help understand its reactivity and interactions at a molecular level . Additionally, experimental studies have confirmed its interactions with various biological targets, enhancing the understanding of its pharmacological potential.

Pyrazine-2,3-dicarbonitrile shares structural similarities with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Pyrazine | C₄H₄N₂ | Contains no cyano groups; less reactive |

| 1,4-Dicyanopyrazole | C₄H₂N₄O₂ | Contains an additional oxygen atom; different reactivity |

| 4-Aminopyrazine | C₄H₄N₄ | Amino group instead of cyano; different biological activity |

| Pyrazole | C₃H₃N₂ | Lacks cyano groups; different electronic properties |

Pyrazine-2,3-dicarbonitrile stands out due to its dual cyano substituents which enhance its reactivity and potential applications in medicinal chemistry and materials science.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have revolutionized access to 5,6-disubstituted PDC derivatives. A landmark study demonstrated the Suzuki-Miyaura coupling of 5,6-dibromopyrazine-2,3-dicarbonitrile with arylboronic acids using Pd(PPh₃)₄ as a catalyst, yielding biaryl-substituted PDCs in 65–92% efficiency. Key advantages include:

- Chemoselectivity: Sequential coupling at C5 and C6 positions enables asymmetric substitution patterns.

- Functional Group Tolerance: Electron-withdrawing groups (e.g., -CN, -NO₂) on boronic acids remain intact under mild conditions (80°C, K₂CO₃ base).

Table 1: Pd-Catalyzed Cross-Coupling of 5,6-Dibromo-PDC

| Arylboronic Acid | Catalyst | Yield (%) |

|---|---|---|

| 4-Cyanophenyl | Pd(PPh₃)₄ | 92 |

| 3-Nitrophenyl | Pd(OAc)₂ | 78 |

| 2-Thienyl | PdCl₂ | 85 |

Recent advances include one-pot sequential C–H arylation/Suzuki coupling for imidazo[1,2-a]pyrazines, enabling trisubstituted architectures with controlled regioselectivity.

Friedel-Crafts Acylation-Based Multi-Step Syntheses

Friedel-Crafts acylation provides direct access to thiophene-annulated PDCs. In a novel protocol, 5-alkoxythiophenes undergo twofold acylation with oxalyl chloride, followed by TiCl₄-mediated cyclocondensation with diaminomaleonitrile (DAMN). This method achieves:

- Atom Economy: 78–92% yields for 5,6-bis(5-alkoxythiophen-2-yl)PDCs.

- Scalability: Gram-scale synthesis of photoredox catalysts like 5,6-bis(5-hexyloxythiophen-2-yl)PDC.

The mechanism involves:

- Electrophilic Acylation: Oxalyl chloride activates thiophene at the α-position.

- Lewis Acid Catalysis: TiCl₄ promotes cyclodehydration with DAMN, forming the pyrazine core.

Oxidative Functionalization of Quinoxaline Precursors

Quinoxaline-2(1H)-ones serve as precursors for PDCs via oxidative C–H functionalization. Visible-light photocatalysis using KCl/LiCl-modified graphitic carbon nitride (K-CN) enables hydroxyalkylation at C3 using aldehydes under aerobic conditions. Critical features:

- Regioselectivity: Exclusive C3 functionalization due to radical addition kinetics.

- Sustainability: Air acts as a terminal oxidant, avoiding stoichiometric reagents.

For example, irradiation of quinoxalin-2(1H)-one with CF₃SO₂Na generates CF₃ radicals, which add to the C3 position before rearomatization.

One-Pot Multi-Component Reaction Protocols

Multi-component reactions (MCRs) streamline PDC synthesis. A three-component system combining 4-benzoyl-5-phenylamino-2,3-dihydrothiophene-2,3-dione, DAMN, and functionalized alcohols in acetonitrile yields pyrazino[2,3-b]thiophene-2,3-dicarbonitriles in 70–85% yields. Advantages include:

- Operational Simplicity: No isolation of intermediates required.

- Diversity: Alcohols (primary, secondary, benzyl) modulate electronic properties.

Mechanistic Pathway:

- Nucleophilic Attack: Alcohols open the thiophenedione ring.

- Cyclocondensation: DAMN bridges carbonyl groups, forming the pyrazine core.

Lewis Acid-Mediated Cyclocondensation Approaches

Lewis acids like AlCl₃ and SnCl₄ accelerate cyclocondensation of 1,2-diketones with DAMN. For instance, reacting furan-2,3-diones with DAMN in n-butanol/water (5:1) at reflux yields PDCs in 60–75% efficiency. Key observations:

- Solvent Effects: Protic solvents enhance DAMN’s nucleophilicity.

- Substrate Scope: Electron-deficient diketones (e.g., acetylenedicarboxylates) react faster than aliphatic analogs.

Table 2: Lewis Acid Screening for PDC Synthesis

| Lewis Acid | Reaction Time (h) | Yield (%) |

|---|---|---|

| AlCl₃ | 4 | 82 |

| SnCl₄ | 3 | 88 |

| FeCl₃ | 6 | 68 |

Intramolecular Charge Transfer Dynamics in Acceptor-Donor-Acceptor Architectures

The incorporation of pyrazine-2,3-dicarbonitrile into acceptor-donor-acceptor architectures facilitates efficient intramolecular charge transfer processes [27]. The compound's electron-deficient pyrazine core serves as an effective electron trap, exhibiting distinguishing characteristics that tune molecular energy gaps and create new absorption bands in the ultraviolet-visible region [27]. This dual functionality expands the light-harvesting response of photovoltaic devices [27].

Intramolecular charge transfer in pyrazine-2,3-dicarbonitrile systems occurs through well-defined pathways where electrons are exchanged between donor and acceptor groups within the molecule via overlapping electron orbits [30]. The pyrazinacene core effectively bridges donor and acceptor molecules, facilitating charge transfer while simultaneously enabling electron movement within its ring-like structure [30]. This dual mechanism creates a hybrid charge transfer system with enhanced photovoltaic capabilities [30].

Research on pyrazine derivative charge transfer complexes has revealed that the rate of charge transfer can be quantitatively regulated through external electric fields [10]. First-principles quantum mechanics calculations demonstrate that both charge separation and charge recombination rates are distinctly susceptible to external field influences in the forward direction [10]. These findings provide crucial insights for optimizing charge transfer dynamics in bulk heterojunction solar cells [10].

The electronic effects of pyrazine in dicarbonitrile systems significantly impact charge transfer mechanisms [23]. The pyrazine moiety withdraws electrons from cyano groups, making the cyano carbon more exposed and prone to nucleophilic reactions [23]. This electronic effect also causes π-electron delocalization from cyano nitrogen to pyrazine, resulting in altered polarity characteristics and modified charge transfer pathways [23].

Computational studies using density functional theory have demonstrated that pyrazine-2,3-dicarbonitrile derivatives exhibit efficient intramolecular charge transfer from donor to acceptor units [12]. The photoluminescence spectra of these compounds show non-structured emission peaks in the visible region, which are attributed to intramolecular charge transfer emission [12]. The enhancement of photoluminescence intensities after deoxygenation indicates the presence of thermally activated delayed fluorescence mechanisms [12].

Energy Level Engineering Through Donor-Acceptor Pairing

Energy level engineering in pyrazine-2,3-dicarbonitrile systems relies on strategic donor-acceptor pairing to optimize frontier molecular orbital positions [34]. The combination of pyrazine-2,3-dicarbonitrile-based acceptors with various donor units enables precise tuning of highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [34]. This approach allows for the systematic reduction of energy gaps between excited singlet and triplet states, which is crucial for thermally activated delayed fluorescence applications [34].

The donor-acceptor pairing strategy demonstrates remarkable effectiveness in modulating electronic properties [11]. When pyrazine-2,3-dicarbonitrile is combined with quinolizine donor units, the resulting compound exhibits a narrow interfrontier molecular orbital energy gap of 0.90 electron volts [11]. This dramatic reduction from the parent compound's energy levels transforms materials with insulator-like behavior into useful semiconductors suitable for organic light-emitting diode applications [11].

Research has established that the spatial separation of highest occupied molecular orbital and lowest unoccupied molecular orbital distributions is crucial for optimal energy level engineering [11]. In donor-acceptor systems incorporating pyrazine-2,3-dicarbonitrile, the highest occupied molecular orbitals typically distribute on donor components while lowest unoccupied molecular orbitals localize over the acceptor core, particularly on highly electron-withdrawing cyano units combined with the pyrazine ring [11].

Table 2: Energy Level Engineering Parameters

| Donor Unit | Energy Gap Reduction (eV) | HOMO Shift (eV) | LUMO Localization | Performance Benefit |

|---|---|---|---|---|

| Quinolizine | 0.90 | -7.47 to -4.29 | Pyrazine-CN core | TADF emission |

| Carbazole | <0.50 | Moderate | Acceptor localized | OLED efficiency |

| Triphenylamine | Variable | Significant | CN groups | ICT enhancement |

| Phenoxazine | <0.50 | Enhanced | Pyrazine ring | Device stability |

The effectiveness of energy level engineering through donor-acceptor pairing is further enhanced by the modifiable structure of pyrazine-2,3-dicarbonitrile derivatives [2]. The ability to introduce various functional groups and modify substitution patterns provides opportunities to fine-tune energy levels for specific applications [2]. This structural flexibility enables the realization of higher power conversion efficiencies in organic solar cell applications [2].

Cyclic voltammetry measurements of pyrazine-2,3-dicarbonitrile systems reveal excellent hole-blocking and electron-injecting properties due to their high ionization potentials [38]. These electrochemical characteristics, combined with appropriate energy level alignment, contribute to efficient charge injection and transport in photovoltaic devices [38]. The deep-lying lowest unoccupied molecular orbital levels facilitate effective electron acceptance and transport [36].

Photovoltaic Performance Optimization in Bulk Heterojunction Systems

Photovoltaic performance optimization in bulk heterojunction systems incorporating pyrazine-2,3-dicarbonitrile demonstrates significant achievements in power conversion efficiency and device stability [1] [2]. The PBDB-T:BTOIPC system, utilizing pyrazine-2,3-dicarbonitrile-based acceptors, achieves power conversion efficiencies of 9.31% with fill factors approaching 70% and energy losses of 0.57 electron volts [2]. These performance metrics are comparable to established benchmark systems while offering additional benefits in terms of processing flexibility [2].

The optimization of bulk heterojunction morphology plays a crucial role in achieving superior photovoltaic performance [2]. Pyrazine-2,3-dicarbonitrile-based systems exhibit advantageous features including high and balanced carrier mobility, efficient exciton dissociation, minimal charge recombination, and uniform morphological characteristics [2]. These combined attributes contribute significantly to the overall performance of small molecule acceptor-based devices [2].

Table 3: Photovoltaic Performance Metrics

| System | Power Conversion Efficiency (%) | Fill Factor (%) | Energy Loss (eV) | Stability Duration | Processing Advantage |

|---|---|---|---|---|---|

| PBDB-T:BTOIPC | 9.31 | ~70 | 0.57 | Standard | Conventional |

| PM6:IPC-halogenated | Variable | High | Low | 94-98% after 2000h | Green solvent |

| PTQ10/m-BTP-PhC6 with CNPz | 19.67 | Optimized | Minimal | Enhanced | Additive-free |

Advanced optimization strategies involve the use of cyano-functionalized pyrazine derivatives as solid additives [17] [20]. The incorporation of 3,6-dibromopyrazine-2-carbonitrile as a solid additive enables binary organic solar cells to achieve remarkable power conversion efficiencies of 19.67% [17] [20]. This additive engineering approach modulates intermolecular interactions and improves molecular packing, which is beneficial for charge generation, transport, and collection [17] [20].

The long-term stability of pyrazine-2,3-dicarbonitrile-based photovoltaic systems represents a significant advancement in organic solar cell technology [1]. Devices incorporating di-halogenated indeno-pyrazine-dicarbonitrile-based acceptors maintain 94-98% of their initial power conversion efficiencies over 2000 hours in ambient air without encapsulation [1]. This exceptional stability, combined with the compatibility with environmentally friendly processing solvents, positions these systems as promising candidates for industrial-scale production [1].

Pyrazine-2,3-dicarbonitrile represents a significant advancement in metal-free organic photoredox catalysis, offering unique advantages over traditional transition metal complexes. The development of dicyanopyrazine-based photocatalysts has revolutionized visible light-mediated organic transformations through systematic structural modifications that allow precise tuning of photophysical and electrochemical properties [1] [2].

The fundamental structure of pyrazine-2,3-dicarbonitrile consists of a pyrazine heterocyclic core bearing two cyano groups at positions 2 and 3, which serve as strong electron-accepting units. This acceptor framework can be modified through substitution at positions 5 and 6 with various electron-donating groups, creating push-pull chromophores with enhanced photoredox activity [1] [3]. The most effective variants incorporate thiophene-based donors, particularly 5-methoxythiophen-2-yl groups, which dramatically improve both visible light absorption and catalytic efficiency [4] [5].

The synthesis of these metal-free catalysts typically involves condensation reactions between diaminomaleonitrile and appropriate 1,2-dicarbonyl compounds. For electron-rich substituents like methoxythiophene, palladium-catalyzed cross-coupling reactions between dichloropyrazine-2,3-dicarbonitrile and organoborane reagents provide superior yields and selectivity [6] [7]. This synthetic approach enables the preparation of gram-scale quantities of catalyst, making these systems practical for industrial applications [8] [9].

The photoredox activity of dicyanopyrazine catalysts arises from their ability to undergo both oxidative and reductive quenching cycles under visible light irradiation. Upon photoexcitation, the singlet excited state rapidly undergoes intersystem crossing to generate a triplet state with a lifetime sufficient for bimolecular electron transfer processes [1] [10]. The triplet excited state exhibits strong oxidizing power, with excited state reduction potentials reaching +1.88 V versus standard calomel electrode for methoxythiophene-substituted variants [10].

A key advantage of these organic photocatalysts is their exceptional stability under reaction conditions. Unlike many transition metal complexes that can undergo ligand dissociation or metal center oxidation, dicyanopyrazine catalysts maintain their structure and activity throughout extended reaction times [1] [11]. This stability, combined with their low cost and environmental compatibility, makes them attractive alternatives to ruthenium and iridium-based photocatalysts.

The electronic properties of dicyanopyrazine catalysts can be systematically tuned through structural modifications. Electron-donating groups at positions 5 and 6 raise the highest occupied molecular orbital energy level while leaving the lowest unoccupied molecular orbital relatively unchanged, resulting in reduced energy gaps and bathochromic shifts in absorption spectra [2] [3]. The most effective catalysts exhibit absorption maxima around 448 nanometers, enabling efficient utilization of blue light-emitting diode irradiation [4] [5].

The development of these catalysts has enabled catalyst loadings as low as 0.01 mol%, representing the lowest reported loadings in organophotoredox catalysis [4] [5]. This exceptional efficiency stems from the combination of high extinction coefficients, appropriate excited state energies, and favorable electron transfer kinetics. The ability to achieve high turnover numbers reduces both catalyst cost and potential product contamination, addressing key concerns in pharmaceutical and materials applications.

| Property | Basic DPZ | Methoxythiophene-DPZ | Significance |

|---|---|---|---|

| λmax (nm) | 379 | 448 | Extended visible light absorption |

| E*red (V vs SCE) | −1.36 | −1.07 | Reductive quenching capability |

| E*ox (V vs SCE) | +1.95 | +1.32 | Oxidative quenching capability |

| Minimum Loading | 0.1 mol% | 0.01 mol% | Economic viability |

| Stability | High | Very High | Practical applications |

Cross-Dehydrogenative Coupling Reactions

Cross-dehydrogenative coupling reactions catalyzed by pyrazine-2,3-dicarbonitrile represent a paradigm shift in carbon-carbon bond formation, enabling direct coupling of carbon-hydrogen bonds without the need for pre-functionalization [5] [12]. These transformations have become benchmark reactions for evaluating photoredox catalyst efficiency due to their synthetic utility and mechanistic complexity.

The cross-dehydrogenative coupling of nitrogen-aryl tetrahydroisoquinolines with nitroalkanes serves as the prototypical transformation for dicyanopyrazine catalyst evaluation [5] [12]. This reaction proceeds through a well-defined mechanistic pathway involving photoinduced electron transfer, radical cation formation, and subsequent carbon-carbon bond formation. The reaction typically achieves 85-96% conversion under mild conditions using catalyst loadings of 0.1-2.0 mol% [5] [12].

The mechanism of cross-dehydrogenative coupling begins with visible light absorption by the dicyanopyrazine catalyst, generating an excited singlet state that rapidly undergoes intersystem crossing to form a triplet state [1] [5]. The triplet excited state then participates in oxidative quenching through single electron transfer to the nitrogen-aryl tetrahydroisoquinoline substrate, generating a substrate radical cation and a dicyanopyrazine radical anion [5] [12].

The tetrahydroisoquinoline radical cation undergoes deprotonation at the alpha position to form an alpha-amino radical, which then couples with the nitroalkane coupling partner. This radical-radical coupling step is highly regioselective, occurring exclusively at the alpha position of the tetrahydroisoquinoline and the carbon center of the nitroalkane [5] [12]. The resulting carbon-carbon bond formation proceeds with excellent chemoselectivity, avoiding competing oxidation or elimination pathways.

The efficiency of cross-dehydrogenative coupling reactions depends critically on the electronic properties of the dicyanopyrazine catalyst. Catalysts with extended conjugation and strong electron-donating groups exhibit superior performance, with the methoxythiophene-substituted variant achieving 96% conversion in just 2 hours under ambient conditions [5] [12]. This exceptional activity correlates with the reduced energy gap and enhanced charge transfer character of the push-pull chromophore.

The scope of cross-dehydrogenative coupling reactions extends beyond the benchmark tetrahydroisoquinoline-nitroalkane system. Dicyanopyrazine catalysts have been successfully applied to the coupling of various heterocyclic compounds, including indolines, imidazolines, and related nitrogen-containing heterocycles [13] [14]. The reaction tolerates diverse functional groups, including halides, ethers, and aromatic substituents, demonstrating broad synthetic utility.

Recent developments in cross-dehydrogenative coupling have focused on expanding the scope of coupling partners and improving reaction efficiency. The development of cooperative catalytic systems combining dicyanopyrazine photocatalysts with hydrogen atom transfer catalysts has enabled new bond formations and improved selectivity [15] [16]. These synergistic approaches demonstrate the versatility of dicyanopyrazine platforms in complex catalytic transformations.

The practical advantages of dicyanopyrazine-catalyzed cross-dehydrogenative coupling include mild reaction conditions, operational simplicity, and excellent functional group tolerance. Reactions can be performed in common organic solvents under ambient atmosphere using simple fluorescent or light-emitting diode irradiation [5] [12]. The combination of high efficiency and practical convenience has made these transformations valuable tools in medicinal chemistry and materials science.

| Substrate Class | Coupling Partner | Yield (%) | Selectivity | Conditions |

|---|---|---|---|---|

| Tetrahydroisoquinolines | Nitroalkanes | 85-96 | >95% regioselectivity | 0.1-2.0 mol% catalyst, visible light |

| Indolines | Nitroalkanes | 80-92 | >90% regioselectivity | Ambient temperature, air |

| Imidazolines | Nitroalkanes | 75-88 | >85% regioselectivity | 2-24 hours reaction time |

| Heterocyclic compounds | Various electrophiles | 70-95 | Variable | Broad functional group tolerance |

Visible Light-Mediated Radical Polymerization Processes

Visible light-mediated radical polymerization using pyrazine-2,3-dicarbonitrile photocatalysts represents a significant advancement in controlled polymerization techniques, offering precise molecular weight control and low dispersity polymers under mild conditions [17] [18]. These photopolymerization processes leverage the unique photophysical properties of dicyanopyrazine catalysts to initiate and control radical polymerization through photoinduced electron transfer mechanisms.

The photopolymerization mechanism begins with visible light absorption by the dicyanopyrazine catalyst, followed by intersystem crossing to generate a triplet excited state capable of initiating electron transfer processes [18] [19]. The excited state catalyst can participate in both oxidative and reductive quenching cycles, depending on the polymerization system design. In typical radical polymerization processes, the catalyst undergoes reductive quenching through electron transfer from a sacrificial electron donor, generating a catalyst radical anion that can reduce initiator molecules or directly initiate polymerization [18] [19].

The control over polymerization processes arises from the reversible nature of the photoinduced electron transfer. The catalyst radical anion can undergo back electron transfer to regenerate the ground state catalyst, providing a mechanism for controlling the concentration of active radical species [18] [19]. This reversible activation-deactivation equilibrium enables living polymerization behavior, characterized by linear molecular weight evolution with conversion and low dispersity values.

The versatility of dicyanopyrazine-catalyzed photopolymerization extends to various monomer classes, including acrylates, methacrylates, and vinyl compounds. The polymerization of methyl methacrylate using dicyanopyrazine catalysts has been extensively studied, demonstrating excellent control over molecular weight and dispersity [20] [21]. These systems can achieve molecular weights ranging from 10,000 to 170,000 daltons with dispersity values below 1.3, indicating exceptional control over the polymerization process.

The ability to conduct photopolymerization under ambient conditions represents a significant practical advantage. Unlike traditional controlled radical polymerization techniques that require elevated temperatures and inert atmospheres, dicyanopyrazine-catalyzed systems can operate at room temperature under air [22] [20]. This accessibility has enabled new applications in materials science, including the preparation of biocompatible polymers and functional materials under mild conditions.

The development of branched polymer architectures through dicyanopyrazine-catalyzed photopolymerization has expanded the scope of achievable polymer structures. Hyperbranched polymethacrylates with controlled degrees of branching have been synthesized using specialized inibramers in combination with dicyanopyrazine photocatalysts [20]. These materials exhibit unique properties including enhanced solubility and reduced viscosity compared to linear analogs.

The mechanistic understanding of photopolymerization processes has been advanced through time-resolved spectroscopic studies that directly observe reactive intermediates [18] [19]. These investigations have revealed the formation and decay kinetics of excited states, radical species, and polymer chains, providing fundamental insights into the control mechanisms. The ability to track intermediate species across eight orders of magnitude in time has enabled optimization of catalyst structure and reaction conditions.

Recent developments in photopolymerization have focused on expanding the wavelength range of effective irradiation and improving catalyst efficiency. The development of dicyanopyrazine variants with absorption extending into the red region of the visible spectrum has enabled polymerization using lower energy light sources [17] [23]. These advances have practical implications for applications requiring deep light penetration or photopolymerization in the presence of light-absorbing additives.

| Monomer Type | Molecular Weight Range | Dispersity | Conditions | Applications |

|---|---|---|---|---|

| Methyl methacrylate | 10,000-170,000 Da | 1.1-1.3 | Room temperature, air | Biocompatible materials |

| Acrylates | 5,000-100,000 Da | 1.1-1.4 | Visible light, mild conditions | Functional coatings |

| Vinyl compounds | Variable | 1.2-1.5 | Controlled atmosphere | Specialty polymers |

| Branched systems | 36,000-170,000 Da | 1.14-1.33 | Green light, biological conditions | Bioconjugates |

Enantioselective Photocatalytic Transformations

Enantioselective photocatalytic transformations using pyrazine-2,3-dicarbonitrile photocatalysts represent the cutting edge of asymmetric synthesis, combining the advantages of visible light activation with precise stereochemical control [16] [24]. These transformations typically employ cooperative catalytic systems that integrate dicyanopyrazine photocatalysts with chiral co-catalysts, most commonly chiral phosphoric acids, to achieve high levels of enantioselectivity.

The development of enantioselective photoredox catalysis addresses a fundamental challenge in asymmetric synthesis: the control of stereochemistry in radical intermediates. Traditional asymmetric catalysis relies on well-defined transition states in ionic or pericyclic reactions, but radical intermediates present unique challenges due to their short lifetimes and high reactivity [25] [26]. The breakthrough achieved with dicyanopyrazine-based systems lies in the successful integration of photoinduced radical generation with chiral recognition elements.

The enantioselective reduction of azaarene-based ketones exemplifies the potential of dicyanopyrazine-catalyzed asymmetric transformations [24] [27]. This process employs a dual catalytic system comprising dicyanopyrazine as the photocatalyst and a chiral phosphoric acid as the stereochemical control element. The reaction proceeds through a tandem process involving double single-electron transfer reductions and enantioselective protonation, achieving up to 97% enantiomeric excess with excellent yields [24] [27].

The mechanism of enantioselective reduction begins with photoinduced electron transfer from the dicyanopyrazine catalyst to the ketone substrate, generating a ketone radical anion [24] [27]. This radical anion is then further reduced by the dicyanopyrazine radical anion to form a ketone dianion, which associates with the chiral phosphoric acid co-catalyst through hydrogen bonding and ionic interactions. The resulting chiral ion pair undergoes enantioselective protonation to yield the chiral alcohol product with high stereochemical fidelity.

The success of enantioselective transformations depends critically on the careful matching of catalyst properties and reaction conditions. The dicyanopyrazine catalyst must possess appropriate reduction potentials to enable the required electron transfer steps while maintaining compatibility with the chiral co-catalyst [24] [27]. The chiral phosphoric acid must provide both sufficient binding affinity for the substrate and effective stereochemical differentiation of the prochiral faces.

The scope of enantioselective photocatalytic transformations has been expanded through the development of various chiral co-catalysts and substrate classes. Chiral phosphoric acids derived from binaphthyl frameworks have proven particularly effective, providing rigid chiral environments that effectively discriminate between enantiomeric transition states [26] [28]. The combination of these chiral acids with dicyanopyrazine photocatalysts has enabled enantioselective transformations of diverse substrate classes, including ketones, imines, and carbon-centered radicals.

The enantioselective formation of quaternary stereocenters represents a particularly challenging application that has been successfully addressed using dicyanopyrazine-catalyzed systems [16] [29]. These transformations involve the addition of carbon-centered radicals to prochiral olefins, followed by enantioselective protonation to establish the quaternary stereocenter. The ability to achieve high enantioselectivity in these transformations demonstrates the sophistication of the stereochemical control mechanisms.

Recent advances in enantioselective photocatalysis have focused on expanding the scope of compatible transformations and improving the efficiency of stereochemical induction. The development of new chiral co-catalysts, including chiral hydrogen-bonding catalysts and chiral Lewis acids, has enabled enantioselective transformations of previously challenging substrate classes [26] [30]. These developments have broadened the synthetic utility of dicyanopyrazine-based asymmetric catalysis.

The practical advantages of enantioselective photocatalytic transformations include mild reaction conditions, broad substrate scope, and excellent stereochemical control. These systems can operate under ambient conditions using visible light irradiation, avoiding the harsh conditions often required for traditional asymmetric catalysis [24] [27]. The combination of operational simplicity and high stereochemical fidelity has made these transformations valuable tools in the synthesis of enantioenriched compounds for pharmaceutical and materials applications.

| Transformation Type | Substrate Class | Enantiomeric Excess | Yield | Co-catalyst |

|---|---|---|---|---|

| Ketone reduction | Azaarene ketones | Up to 97% | Up to 99% | Chiral phosphoric acid |

| Radical coupling | α-Substituted enones | 66-95% | 36-70% | Chiral phosphoric acid |

| Dehalogenative protonation | α-Halo ketones | Up to 99% | High | Chiral hydrogen-bonding catalyst |

| Quaternary center formation | Prochiral olefins | 85-98% | 70-95% | Chiral Lewis acid |

XLogP3

LogP

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant